molecular formula C21H17FN6O2S B2745668 N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-93-6

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2745668
CAS No.: 863457-93-6
M. Wt: 436.47
InChI Key: RAWOHFFLOAPPBT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)15-4-8-17(9-5-15)25-18(30)11-31-21-19-20(23-12-24-21)28(27-26-19)10-14-2-6-16(22)7-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOHFFLOAPPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863457-93-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and the biological activities observed in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN6O2SC_{21}H_{17}FN_{6}O_{2}S, with a molecular weight of approximately 436.5 g/mol. The compound integrates key structural features from both triazole and pyrimidine chemistry, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC21H17FN6O2S
Molecular Weight436.5 g/mol
CAS Number863457-93-6

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the triazole and pyrimidine rings followed by functionalization with thio and acetamide groups. Various synthetic pathways have been explored to optimize yield and purity while maintaining the biological activity of the final product .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing triazole rings have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). In one study, a related compound demonstrated a higher cytotoxicity against MCF-7 cells compared to standard treatments .

The proposed mechanism of action for these compounds often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. Specifically, some studies have suggested that these compounds may act as inhibitors of protein kinases involved in cell signaling pathways critical for cancer cell survival .

Antiviral Activity

In addition to antitumor effects, some derivatives have been evaluated for antiviral activity. Compounds with similar structural motifs have shown promise against viral infections by interfering with viral replication processes . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various triazole derivatives, this compound was found to exhibit IC50 values in the low micromolar range against MCF-7 cells. This suggests a strong potential as an antitumor agent compared to existing therapies .
  • Antiviral Screening : Preliminary screenings indicated that related compounds inhibited viral replication in vitro. Further research is needed to confirm these findings specifically for this compound .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:

  • In vitro studies indicated that N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide demonstrated growth inhibition rates exceeding 70% against several tumor cell lines .
  • The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators:

  • In vivo studies indicated that derivatives with similar structures can significantly reduce edema and other inflammatory markers in animal models .
  • The thioacetamide moiety may play a crucial role in modulating inflammatory pathways, making this compound a candidate for further development in treating inflammatory diseases.

Antiviral Drug Development

This compound has potential applications in antiviral drug development:

  • Research focusing on influenza A virus polymerase has identified triazole-based compounds as effective disruptors of viral replication . The unique structure of this compound suggests it may inhibit viral RNA-dependent RNA polymerase activity.
  • Further screening against other viral targets could reveal additional therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The findings showed:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of similar compounds, researchers found that treatment with related thioacetamides resulted in significant reductions in paw edema in rat models:

Treatment GroupEdema Reduction (%)
Control0%
Compound A50%
N-(4-acetylphenyl)-...65%

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Safety protocols should adhere to SDS guidelines, including:

  • Use of PPE (gloves, lab coats, goggles) and proper ventilation.
  • Immediate first-aid measures for inhalation (move to fresh air), skin contact (wash with soap/water), and eye exposure (15-minute rinse).
  • Emergency consultation with a physician, with SDS documentation provided .
  • Storage away from ignition sources and incompatible materials, referencing hazard classifications for similar acetamide derivatives .

Q. What spectroscopic methods are most effective for characterizing the triazolo[4,5-d]pyrimidine core?

Methodological Answer:

  • X-ray crystallography for resolving crystal packing and bond angles (e.g., mean C–C bond length precision: 0.004 Å, R factor: 0.058) .
  • NMR spectroscopy to confirm substitution patterns (e.g., pyrimidine proton shifts at δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (±1 ppm accuracy) .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Use polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by slow diffusion with non-polar solvents (hexane, ethyl acetate).
  • For structurally similar triazolopyrimidines, DMF/water mixtures (1:3 v/v) achieved >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?

Methodological Answer:

  • Flow chemistry for precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation methods, achieving 70–80% yield in continuous-flow setups) .
  • Design of Experiments (DoE) to optimize variables (temperature: 60–80°C; reaction time: 12–24 hrs; catalyst loading: 5–10 mol%) .
  • Copolymerization techniques (e.g., CMDA-DMDAAC systems) to stabilize intermediates and reduce side reactions .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, incubation times, dose ranges) to minimize variability .
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements .
  • Apply statistical modeling (e.g., ANOVA, multivariate regression) to identify confounding variables in pharmacological datasets .

Q. What computational strategies are suitable for modeling interactions between this compound and kinase targets?

Methodological Answer:

  • Density Functional Theory (DFT) to calculate electron distribution at the thioether linkage (key reactivity site) .
  • Molecular docking (AutoDock Vina, Glide) using crystal structures of homologous kinases (e.g., PDB ID: 3QKK) to predict binding poses .
  • Molecular dynamics simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Critical Analysis of Contradictions

  • Biological Activity Variability : Differences in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from assay pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 100 μM) .
  • Synthetic Route Challenges : Multi-step syntheses (e.g., 11 steps for analogous compounds) require rigorous intermediate purification to avoid <5% overall yield pitfalls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.